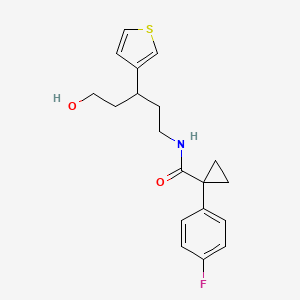
1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H22FNO2S and its molecular weight is 347.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide, with the CAS number 2034243-05-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of the compound is C19H22FNO2S, with a molecular weight of 347.4 g/mol. The structure includes a cyclopropanecarboxamide core substituted with a fluorophenyl group and a hydroxy-thiophene moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034243-05-3 |
| Molecular Formula | C19H22FNO2S |
| Molecular Weight | 347.4 g/mol |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The presence of the thiophene ring and the hydroxy group may enhance its binding affinity to various receptors or enzymes, potentially modulating their activity.
Potential Mechanisms:
- Enzyme Inhibition : The sulfonamide-like characteristics may allow the compound to inhibit enzymes by mimicking substrate interactions.
- Receptor Modulation : The fluorophenyl group could facilitate interactions with neurotransmitter receptors, influencing signaling pathways involved in pain and inflammation.
Biological Activity
Research into the biological activity of this compound has highlighted several areas of interest:
Antinociceptive Effects
Studies have indicated that compounds with similar structural features exhibit antinociceptive (pain-relieving) properties. For instance, derivatives containing thiophene rings have shown promise in reducing pain responses in animal models.
Antimicrobial Activity
Thiophene-containing compounds are known for their antimicrobial properties. The unique structure of this compound suggests it may possess similar effects, although specific studies are needed to confirm this.
Case Studies and Research Findings
- Analgesic Activity Study : A study conducted on related compounds demonstrated significant analgesic effects in rodent models, suggesting that this compound might exhibit similar efficacy due to its structural similarities .
- Antimicrobial Evaluation : Preliminary evaluations indicated that thiophene derivatives can inhibit bacterial growth. Further testing on this specific compound could elucidate its potential as an antimicrobial agent .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications in the thiophene and fluorophenyl groups can significantly alter biological activity, emphasizing the importance of these functional groups in developing effective therapeutics .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2S/c20-17-3-1-16(2-4-17)19(8-9-19)18(23)21-10-5-14(6-11-22)15-7-12-24-13-15/h1-4,7,12-14,22H,5-6,8-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAIFKUFAOZCNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCCC(CCO)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














